molecular formula C17H12Cl2F3N3S B4281408 3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B4281408
M. Wt: 418.3 g/mol
InChI Key: UOLGBZBKVHYFCN-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for triazole compounds often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in compounds with different substituents replacing the chlorine atoms .

Scientific Research Applications

3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including enzyme inhibition and receptor binding.

    Industry: It is used in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole include other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the dichlorophenyl and trifluoromethylbenzyl groups enhances its potential for various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3S/c1-25-15(11-5-6-13(18)14(19)8-11)23-24-16(25)26-9-10-3-2-4-12(7-10)17(20,21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLGBZBKVHYFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

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